molecular formula C17H15N3O2 B2857657 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide CAS No. 524933-72-0

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2857657
CAS No.: 524933-72-0
M. Wt: 293.326
InChI Key: JDFQVZUUDLLYGO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antimalarial, antiviral, antibiotic, anticancer, antitubercular, and anti-HIV properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide stands out due to its specific interaction with EGFR kinase and its ability to induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

2-(2-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-12(16)15-10-13(17(21)20-18)11-6-2-4-8-14(11)19-15/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFQVZUUDLLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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